(5-Amino-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)(p-tolyl)methanone
Description
(5-Amino-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)(p-tolyl)methanone is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group, a pyridin-3-yl moiety, and a p-tolyl (4-methylphenyl) ketone. This structure combines nitrogen-rich heterocycles with aromatic and alkyl substituents, making it a versatile scaffold in medicinal chemistry and materials science. Its unique substitution pattern enhances interactions with biological targets, particularly enzymes and receptors, while the p-tolyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-10-4-6-11(7-5-10)14(21)20-15(16)18-13(19-20)12-3-2-8-17-9-12/h2-9H,1H3,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEYFOHSWAIQDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Amino-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)(p-tolyl)methanone , a member of the triazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- A triazole ring , known for its role in medicinal chemistry.
- An amino group that enhances its reactivity and potential biological interactions.
- A pyridine moiety that contributes to its lipophilicity and solubility.
- A p-tolyl group , which may enhance its pharmacokinetic properties.
This unique structural arrangement suggests a broad spectrum of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties . For instance:
- A study highlighted that several triazole derivatives demonstrated effective inhibition against various bacterial strains, including resistant strains .
- The compound's structure allows it to interact with microbial enzymes, potentially disrupting their function.
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal activity . Compounds similar to this compound have been shown to inhibit pathogenic fungi such as Candida and Aspergillus species . The antifungal mechanism often involves:
- Inhibition of ergosterol synthesis in fungal cell membranes.
Anticancer Activity
The compound has also been studied for its anticancer properties . Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways:
- Molecular docking studies suggest that these compounds can bind to specific targets involved in cell proliferation and survival .
Synthesis and Evaluation
A recent study synthesized a series of triazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities:
| Compound | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| T4 | ≤21.25 μM | Antitubercular |
| T5 | ≤25 μM | Antifungal |
| T6 | ≤30 μM | Antimicrobial |
These findings underscore the potential of this compound as a lead structure for developing new antimicrobial agents .
The biological activity of (5-Amino-3-(pyridin-3-y)-1H-1,2,4-triazol-1-yl)(p-tolyl)methanone is attributed to its ability to:
- Inhibit key enzymes : It may act by binding to enzymes critical for microbial survival or cancer cell proliferation.
- Modulate signaling pathways : The compound could alter cellular signaling pathways involved in apoptosis and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of this compound are best understood through comparison with analogous triazole derivatives. Below is a detailed analysis of its structural analogs, emphasizing substituent-driven differences in activity and physicochemical properties.
Structural Analogues and Their Properties
Substituent-Driven Activity and Properties
Pyridine vs. Piperidine/Pyrrolidine Substituents
- Pyridin-3-yl (Target Compound) : The pyridine ring enables hydrogen bonding and π-stacking with biological targets, such as kinase enzymes. This is critical in anticancer applications where enzyme inhibition is a key mechanism .
- Piperidin-1-yl () : The saturated piperidine ring improves aqueous solubility but reduces aromatic interactions, leading to weaker binding in some enzyme assays .
Aromatic Substituents (p-Tolyl vs. m-Tolyl vs. Phenyl)
- p-Tolyl (Target Compound) : The methyl group on the phenyl ring increases lipophilicity, enhancing membrane permeability and bioavailability compared to unsubstituted phenyl analogs .
- m-Tolyl () : Substitution at the meta position introduces steric hindrance, reducing binding affinity to fungal enzymes compared to para-substituted derivatives .
Functional Group Modifications
- p-Tolylamino (): The amino group facilitates hydrogen bonding with DNA, making this compound effective in cancer cell line studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
